![molecular formula C18H21NO2S B6425127 N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-16-6](/img/structure/B6425127.png)
N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-(1-Phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide, otherwise known as PTOX, is a novel small molecule compound with potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase, as well as its potential to act as an anti-inflammatory and anti-cancer agent. PTOX has been shown to be an effective inhibitor of certain kinases, and has been studied in vitro and in vivo for its therapeutic potential.
Scientific Research Applications
PTOX has been studied for its potential use in a variety of therapeutic applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. It has also been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In addition, PTOX has been studied for its ability to modulate the activity of certain G protein-coupled receptors, and has been studied as a potential treatment for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of PTOX is not fully understood, but it is believed to involve the inhibition of certain kinases. PTOX has been shown to inhibit the activity of tyrosine kinases and serine/threonine kinases, as well as modulate the activity of certain G protein-coupled receptors. In addition, PTOX has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
PTOX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. In addition, PTOX has been shown to modulate the activity of certain G protein-coupled receptors, and has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of PTOX in laboratory experiments has a number of advantages and limitations. One of the main advantages of using PTOX is its ability to modulate the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. This makes it a useful tool for studying the effects of these enzymes on various biological processes. However, PTOX is not always easy to obtain and can be expensive. In addition, it is not always easy to obtain consistent results with PTOX due to its variable activity.
Future Directions
There are a number of potential future directions for the use of PTOX. One potential direction is to use PTOX as a tool to study the effects of certain enzymes on various biological processes. In addition, PTOX could be used to study the effects of certain G protein-coupled receptors, and to develop new anti-inflammatory and anti-cancer agents. Finally, PTOX could be used as a tool to develop new therapeutic agents for the treatment of Alzheimer’s disease.
Synthesis Methods
PTOX can be synthesized using a variety of methods, but the most common method is the reaction of 4-nitrobenzaldehyde with thiophen-2-ylacetonitrile in the presence of an acid catalyst. This reaction produces a mixture of the desired product, PTOX, and a by-product, 4-nitrobenzaldehyde. The desired product can then be isolated and purified using standard chromatographic techniques.
properties
IUPAC Name |
N-(1-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(15-6-3-2-4-7-15)19-17(20)18(9-11-21-12-10-18)16-8-5-13-22-16/h2-8,13-14H,9-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPPAVKGKVTTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide |
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